(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol
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Overview
Description
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol is a chemical compound belonging to the class of chromenes It is characterized by the presence of a fluorine atom at the 7th position and a methanol group attached to the chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol typically involves the reduction of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid. The process begins with the hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid using a 10% palladium on carbon (Pd/C) catalyst at normal pressure and room temperature. This yields 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid, which is then esterified with ethanolic hydrochloric acid to form ethyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate. The ester is subsequently reduced with sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride) in a mixture of toluene and benzene to obtain (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol undergoes various chemical reactions, including:
Reduction: The reduction of the corresponding carboxylic acid or ester to form the methanol derivative.
Substitution: The fluorine atom at the 7th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxalyl chloride, dichloromethane, dimethyl sulfoxide.
Reduction: Sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride), toluene, benzene.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde.
Reduction: this compound.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including nebivolol, which is used to treat hypertension.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol is not well-documented. its derivatives, such as nebivolol, exert their effects by interacting with specific molecular targets and pathways. For example, nebivolol is known to act as a beta-blocker, inhibiting beta-adrenergic receptors and leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
2,2’-iminobis[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol]: A compound with a similar chromene structure but with an additional iminodiethanol group.
6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde: An oxidation product of (7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol.
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone: A related compound with a chloroethanone group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5,9,12H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWROHPZYHYUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)OC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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